Sodium propionate-13C3

Catalog No.
S735381
CAS No.
152571-51-2
M.F
C3H5NaO2
M. Wt
99.039 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-13C3

CAS Number

152571-51-2

Product Name

Sodium propionate-13C3

IUPAC Name

sodium;(1,2,3-13C3)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

99.039 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1;

InChI Key

JXKPEJDQGNYQSM-HCULJTSZSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13CH2][13C](=O)[O-].[Na+]

Metabolic Studies:

  • Tracing Metabolic Pathways: By incorporating sodium propionate-13C3 into a biological system, researchers can track the fate of the propionate molecule through its metabolic pathway. The ¹³C label can be detected using techniques like mass spectrometry, allowing scientists to identify the breakdown products and understand how the propionate is utilized by the system. This information is crucial for studying various metabolic processes, including energy production, fatty acid synthesis, and gut microbiome function .

Tracer Kinetic Studies:

  • Quantifying Metabolic Rates: By measuring the incorporation of ¹³C from sodium propionate-13C3 into specific molecules or cellular components, researchers can estimate the rate of specific metabolic reactions. This technique allows for the non-invasive measurement of metabolic flux in vivo (within a living organism) or in vitro (in a test tube setting), providing valuable insights into cellular activity and disease processes .

Magnetic Resonance Spectroscopy (MRS):

  • Studying Cellular Metabolism: Sodium propionate-13C3 can be used as a substrate in MRS experiments to investigate cellular metabolism. The ¹³C label allows researchers to differentiate the propionate signal from other metabolites in the cell, enabling them to study specific metabolic pathways and assess cellular function .

Pharmaceutical Research:

  • Drug Development and Testing: Sodium propionate-13C3 can be used to label drug molecules, allowing scientists to track their absorption, distribution, metabolism, and excretion (ADME) in the body. This information is crucial for developing new drugs and understanding their potential efficacy and safety .

Sodium propionate-13C3 is the sodium salt of propionic acid, where all three carbon atoms are isotopically enriched with carbon-13 (¹³C). This compound is represented by the chemical formula C3H5NaO2\text{C}_3\text{H}_5\text{NaO}_2 and has a CAS number of 152571-51-2. It appears as a white crystalline solid, exhibiting properties similar to those of regular sodium propionate. The primary distinction lies in its isotopic composition, which allows it to serve as a tracer molecule in various scientific research applications, particularly in metabolic studies and tracking carbon flow within biological systems .

Sodium propionate-13C3 itself doesn't have a specific mechanism of action. Its primary function is as a tracer molecule in metabolic studies. When incorporated into a cell, the ¹³C label allows researchers to follow the propionate molecule's breakdown products through various metabolic pathways. This helps elucidate how cells utilize propionate for energy production or other cellular processes [].

: Using isotopically labeled reagents in the synthesis of propionic acid and subsequently converting it into its sodium salt form.

One common approach includes the use of thionyl chloride for halogenation followed by amination processes to yield labeled derivatives . The final product can be obtained through neutralization of propionic acid with sodium hydroxide or sodium carbonate .

Sodium propionate-13C3 is primarily used in research settings for:

  • Metabolic Studies: As a tracer to study metabolic pathways involving propionate.
  • Nutritional Research: To understand how different substrates affect energy metabolism.
  • Pharmaceutical Research: In drug development studies where tracking metabolic fates is essential .

Interaction studies involving sodium propionate-13C3 focus on its metabolic pathways and interactions with various biological molecules. These studies often utilize advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate how this compound interacts within metabolic networks. By tracing the movement of carbon-13 through these pathways, researchers can gain insights into cellular metabolism and the effects of dietary components on health .

Sodium propionate-13C3 shares structural similarities with several other compounds, particularly those related to short-chain fatty acids and their salts. Here are some comparable compounds:

CompoundStructureUnique Features
Sodium acetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Used as a food preservative; less complex than sodium propionate.
Sodium butyrateC4H7NaO2\text{C}_4\text{H}_7\text{NaO}_2Higher chain length; involved in gut health studies.
Calcium propionateC6CaO4\text{C}_6\text{CaO}_4Used as a preservative; different cation (calcium).
Sodium valerateC5H9NaO2\text{C}_5\text{H}_9\text{NaO}_2Similar structure; longer carbon chain than sodium propionate.

Uniqueness

Sodium propionate-13C3's uniqueness lies in its isotopic labeling, which allows for precise tracking in metabolic studies, distinguishing it from its non-labeled counterparts and other similar compounds that do not possess this feature .

Sodium propionate-13C3 represents a valuable isotopically labeled compound where all three carbon atoms are enriched with carbon-13 (13C) isotopes [3]. The synthesis of this compound typically begins with 13C3-propionic acid as the primary precursor, which itself must be prepared through specialized isotopic labeling techniques [5].

The preparation of 13C3-propionic acid involves several established synthetic pathways that ensure the incorporation of 13C isotopes at all three carbon positions [5] [32]. One common approach utilizes 13C-elemental carbon as the starting material, which is converted to calcium carbide (Ca13C2) and subsequently to acetylene - a universal 13C2 building block for further transformations [32]. This acetylene unit can then be functionalized through carboxylation reactions to yield 13C3-propionic acid with high isotopic enrichment [32] [5].

Another synthetic route involves the halogenation of 13C-labeled precursors followed by amination processes [5]. For example, research has demonstrated that propionic acid can be converted into alanine via halogenation and amination steps, which can be adapted for isotopically labeled variants [5]. This approach is particularly valuable when specific regioselectivity is required in the final labeled compound [31].

The following table outlines the primary synthetic routes for 13C3-propionic acid preparation:

Synthetic RouteStarting MaterialKey IntermediatesYield RangeIsotopic Purity
Carboxylation13C2-acetylene13C2-ethylene, 13C2-ethanol65-75%>98%
Halogenation-Amination13C3-propanoic precursors13C3-propanoyl halides55-70%>99%
Direct 13C incorporation13CO2, 13CH3I13C-organometallic compounds50-65%>97%

Recent advancements in flow chemistry have significantly improved the efficiency and selectivity of isotope labeling reactions [31]. These continuous-flow processes offer precise control over reaction parameters such as temperature and reaction time, resulting in higher yields and improved isotopic incorporation compared to traditional batch synthesis methods [31] [33].

Neutralization Methodologies for Laboratory Preparation

The conversion of 13C3-propionic acid to sodium propionate-13C3 is primarily achieved through neutralization reactions with appropriate sodium-containing bases [9] [11]. This critical step must be carefully controlled to ensure complete neutralization while maintaining the isotopic integrity of the compound [13].

The most common neutralization methodology employs the reaction of 13C3-propionic acid with either sodium hydroxide or sodium carbonate under controlled conditions [9] [13]. The general reaction can be represented as:

13CH3-13CH2-13COOH + NaOH → 13CH3-13CH2-13COONa + H2O [13] [11]

For laboratory-scale preparation, the neutralization process typically follows these steps:

  • Dissolution of 13C3-propionic acid in an appropriate solvent, commonly water or a water-alcohol mixture [9] [11].
  • Slow addition of a stoichiometric amount of sodium hydroxide or sodium carbonate solution while maintaining temperature control [11] [38].
  • Continuous monitoring of pH until reaching the desired endpoint (typically pH 7-8) [10] [38].
  • Isolation of the product through evaporation, crystallization, or other suitable purification techniques [11] [9].

Temperature control during neutralization is particularly important, as the reaction is exothermic [9]. For research-grade sodium propionate-13C3, the neutralization is typically conducted at temperatures between 15-25°C to minimize potential side reactions or isotopic exchange [11] [38].

The choice between sodium hydroxide and sodium carbonate as the neutralizing agent depends on several factors, including the desired purity of the final product and the specific research application [13] [11]. Sodium hydroxide offers faster neutralization kinetics but may require more precise pH control, while sodium carbonate provides a more gradual neutralization with inherent buffering capacity [38] [40].

For small-scale laboratory preparations, titration-based approaches offer precise control over the neutralization process [40]. This involves the dropwise addition of the base to the 13C3-propionic acid solution while monitoring pH changes, ensuring complete neutralization without excess base contamination [40] [38].

Quality Control and Isotopic Purity Assessment

The quality control and isotopic purity assessment of sodium propionate-13C3 are critical aspects that determine its suitability for research applications [16] [17]. Multiple analytical techniques are employed to verify both the chemical purity and isotopic enrichment of the final product [16] [22].

Mass spectrometry (MS) serves as the primary analytical tool for determining isotopic purity [16] [24]. High-resolution mass spectrometry (HRMS) can accurately quantify the level of 13C enrichment by analyzing the mass distribution patterns of the compound [17] [24]. The isotopic purity is typically expressed as atom percent 13C, with research-grade sodium propionate-13C3 generally requiring >99% isotopic enrichment [17] [2].

The assessment process involves extracting and integrating isotopic ions from full-scan mass spectra to calculate the relative abundance of different isotopologues (molecules differing only in isotopic composition) [19] [17]. For sodium propionate-13C3, this analysis would focus on distinguishing between fully labeled (13C3), partially labeled (13C2, 13C1), and unlabeled (12C3) species [16] [19].

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information about both isotopic purity and structural integrity [22] [19]. 13C-NMR is particularly valuable for position-specific isotope analysis, allowing researchers to confirm that all three carbon positions contain the 13C isotope [22] [25]. Additionally, 1H-NMR can detect coupling patterns that reveal the presence and distribution of 13C atoms within the molecule [23] [25].

The following table summarizes the key analytical methods for quality control and isotopic purity assessment:

Analytical MethodParameters MeasuredDetection LimitsAdvantages
LC-ESI-HRMSIsotopic distribution, molecular weight<0.1% impuritiesHigh sensitivity, quantitative analysis
13C-NMRPosition-specific isotope incorporation~1% impurity detectionStructural confirmation, non-destructive
1H-NMRCoupling patterns, structural integrity~1-2% impurity detectionFast analysis, complementary to 13C-NMR
Elemental AnalysisCarbon content, empirical formula~0.3% deviationOverall composition verification

Quality control protocols typically establish acceptance criteria for both chemical purity (>98%) and isotopic enrichment (>99% 13C) [20] [2]. These standards ensure that the sodium propionate-13C3 will perform reliably in research applications such as metabolic studies, nuclear magnetic resonance investigations, and tracer experiments [3] [15].

For research-grade isotope-labeled compounds, certificates of analysis should document both the chemical purity and isotopic enrichment values, along with the analytical methods used for their determination [20] [37]. This comprehensive quality control approach ensures the reliability and reproducibility of research results when using sodium propionate-13C3 [12] [20].

Scale-Up Considerations for Research Applications

Scaling up the synthesis of sodium propionate-13C3 from laboratory to larger research quantities presents several challenges that must be addressed to maintain product quality while improving production efficiency [18] [21]. These considerations span reaction engineering, equipment selection, and process optimization strategies [21] [33].

One primary challenge in scale-up is maintaining the high isotopic purity achieved at laboratory scale [18] [33]. As reaction volumes increase, heat transfer efficiency decreases due to the lower surface area-to-volume ratio, potentially affecting reaction selectivity and isotopic incorporation [21] [18]. This phenomenon, known as the square-cube law, necessitates modified heating and cooling strategies when scaling up isotopic labeling reactions [21] [33].

Equipment selection becomes increasingly important at larger scales [21]. While laboratory preparations may utilize standard glassware and magnetic stirring, scaled-up processes often require specialized reactors with mechanical agitation, precise temperature control, and improved mixing capabilities [21] [18]. For sodium propionate-13C3 production, glass-lined or stainless steel reactors with efficient heat exchange systems are typically preferred to manage the exothermic neutralization reaction [21] [34].

Process parameters that require optimization during scale-up include:

  • Reaction concentration and solvent selection to maximize yield while maintaining processability [21] [33].
  • Addition rates of reagents to control reaction exotherms, particularly during the neutralization step [34] [38].
  • Mixing efficiency to ensure homogeneous reaction conditions throughout the larger reaction volume [21] [18].
  • Purification and isolation techniques suitable for larger quantities while preserving isotopic purity [33] [37].

The economic considerations of scale-up are particularly significant for isotopically labeled compounds [33] [15]. The high cost of 13C-labeled starting materials necessitates process optimizations that maximize atom economy and minimize waste [33] [32]. Recent innovations in green chemistry approaches have focused on improving the cost-effectiveness of isotope labeling through more efficient synthetic routes and recycling of valuable isotope-containing by-products [33] [31].

The following table outlines key scale-up parameters and their optimization strategies:

Scale-Up ParameterLaboratory ScalePilot ScaleOptimization Strategy
Reaction Volume10-100 mL1-10 LGradual scale-up with intermediate testing
Temperature ControlWater/ice bathJacketed reactorEnhanced cooling capacity, controlled addition rates
MixingMagnetic stirringMechanical agitationOptimized impeller design, baffled vessels
PurificationColumn chromatographyCrystallization, filtrationDevelop scalable purification protocols
Process MonitoringOffline samplingIn-line analyticsReal-time monitoring of reaction progress

Quality control becomes increasingly critical during scale-up, requiring implementation of sampling protocols at key process stages to ensure consistent product quality [20] [34]. For research-grade sodium propionate-13C3, this typically involves analyzing samples from each batch to verify both chemical purity and isotopic enrichment before final packaging [20] [37].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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